![molecular formula C17H21F3N6O B6442014 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549044-15-5](/img/structure/B6442014.png)
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound with a two-ring structure made up of carbon and nitrogen atoms. Pyrimidines are well-known in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a trifluoromethyl group (-CF3), an ethyl group (-C2H5), and a cyclopropyl group (a three-membered carbon ring), among other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Suzuki–Miyaura Coupling : This compound serves as an organoboron reagent in Suzuki–Miyaura cross-coupling reactions. These reactions create carbon–carbon bonds and are widely applied due to their mild conditions and functional group tolerance . The compound’s stability and ease of preparation contribute to its success in this context.
- Antiviral Agents : Pyrimidine derivatives, including the compound , have been explored for their antiviral properties . Researchers investigate their potential to inhibit viral replication and treat infections.
- Protodeboronation Reactions : The compound’s boron center is relevant in protodeboronation reactions. Researchers use boron ate complexes to achieve specific transformations, such as the formation of indolizidine derivatives .
Transition Metal-Catalyzed Cross-Coupling Reactions
Drug Discovery and Medicinal Chemistry
Boronic Acid Chemistry and Protodeboronation
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O/c1-2-12-9-13(22-15(21-12)11-3-4-11)26-7-5-25(6-8-26)10-14-23-24-16(27-14)17(18,19)20/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVQJERTWLTLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine |
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